5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-7-12-17(21-13)18(20)19-14-8-10-16(11-9-14)22-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYXLTYFJZWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Generation
Strategic Approaches to the Synthesis of 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide
5-methylfuran-2-carboxylic acid: This precursor can be synthesized from biomass-derived starting materials, offering a sustainable route. A notable method involves the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). rsc.orgresearchgate.net HMFCA itself is accessible through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars. rsc.orgmdpi.comchemicalbook.com The hydrogenolysis of HMFCA to 5-methylfuran-2-carboxylic acid can be efficiently catalyzed by palladium on carbon (Pd/C) under ambient temperature and pressure, providing high yields. rsc.org Optimization of this step involves catalyst loading, hydrogen pressure, and solvent selection to maximize the selective cleavage of the C-OH bond while preserving the furan (B31954) ring and carboxylic acid functionality. rsc.org
4-phenoxyaniline (B93406): This diaryl ether amine can be synthesized through several established methods, primarily involving carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond formation. A common approach is the reduction of the corresponding nitro compound, 4-nitrophenyl phenyl ether. guidechem.com This reduction can be achieved using various reagents, such as hydrazine (B178648) monohydrate with a graphite (B72142) catalyst. guidechem.com Another prominent method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542) or an amine. chemicalbook.comwikipedia.orgwikipedia.orgthermofisher.comorganic-chemistry.org For instance, the reaction of 4-iodobenzonitrile (B145841) with phenol followed by reduction, or the coupling of 4-chloroaniline (B138754) with phenol, can yield 4-phenoxyaniline. chemicalbook.com More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides or triflates with amines, offering a versatile alternative with a broad substrate scope. wikipedia.orglibretexts.orgyoutube.comrug.nl Optimization of these syntheses typically involves screening catalysts, ligands, bases, and solvents to achieve high yields and minimize side products. chemicalbook.comrsc.org
The formation of the amide bond between 5-methylfuran-2-carboxylic acid and 4-phenoxyaniline is the central transformation. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Two primary strategies are employed:
Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive 5-methylfuran-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then readily reacts with 4-phenoxyaniline in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to trap the HCl byproduct and drive the reaction to completion.
Use of Coupling Reagents: A more direct approach involves the use of peptide coupling reagents. A widely used and effective method is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). commonorganicchemistry.comnih.govluxembourg-bio.compeptide.comresearchgate.net
Reaction Mechanism (EDC/HOBt Coupling): The reaction proceeds through a multi-step mechanism. commonorganicchemistry.comluxembourg-bio.comresearchgate.net First, the carboxylic acid attacks the carbodiimide (B86325) (EDC), forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is unstable and prone to racemization if chiral centers are present, and can also rearrange to an inactive N-acylurea. HOBt is added to prevent these side reactions. HOBt acts as a nucleophile, reacting with the O-acylisourea to form an activated HOBt-ester and releasing the EDC-derived urea (B33335) as a byproduct. luxembourg-bio.comresearchgate.net The amine (4-phenoxyaniline) then attacks the carbonyl carbon of the highly reactive HOBt-ester. This nucleophilic acyl substitution is efficient and results in the formation of the desired amide bond, this compound, with the regeneration of HOBt. luxembourg-bio.com The use of a base like N,N-diisopropylethylamine (DIPEA) may be employed to deprotonate the amine, enhancing its nucleophilicity. researchgate.net

Figure 1. General reaction scheme for the synthesis of this compound via EDC/HOBt coupling.
After the coupling reaction, the crude product contains the desired amide, unreacted starting materials, coupling reagents, and byproducts (such as the EDC-derived urea). A multi-step purification process is necessary to isolate the compound at a high purity suitable for research and analysis.
Aqueous Work-up: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine and basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. A final wash with brine removes residual water-soluble impurities.
Chromatography: The primary method for purifying amide products is column chromatography on silica (B1680970) gel. researchgate.netnih.gov A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone, is chosen based on preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and any remaining impurities. researchgate.netreddit.com For particularly polar amides, reversed-phase chromatography may be employed. biotage.com
Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity. researchgate.netchemicalbook.com The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes, leaving impurities behind in the mother liquor. Solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for recrystallizing amides. researchgate.net The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. ijabbr.comnih.gov By systematically modifying different parts of the lead compound, this compound, researchers can identify key structural features responsible for its activity and optimize properties like potency and selectivity.
The furan ring serves as a central scaffold. Its electronic properties and the steric bulk of its substituents can be crucial for target interaction. Modifications can explore the importance of the heteroatom, the ring's aromaticity, and the nature of the substituent at the 5-position.
Modification of the 5-Methyl Group: The methyl group can be replaced with various other groups to probe steric and electronic requirements. Introducing larger alkyl groups could explore a potential hydrophobic pocket, while electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) could modulate the electronic character of the furan ring.
| Modification Type | Position | Example Substituent/Replacement | Rationale |
|---|---|---|---|
| Alkyl Group Variation | 5 | -H, -CH₂CH₃, -CH(CH₃)₂ | Probe steric tolerance and hydrophobic interactions. |
| Electronic Modification | 5 | -Cl, -CF₃, -CN | Evaluate the effect of electron-withdrawing groups. |
| Electronic Modification | 5 | -OCH₃, -N(CH₃)₂ | Evaluate the effect of electron-donating groups. |
| Bioisosteric Ring Replacement | Core Scaffold | Thiophene (B33073) | Similar size and electronics, different heteroatom. |
| Pyrrole | Introduces a hydrogen bond donor. | ||
| Thiazole (B1198619) | Alters ring electronics and introduces an additional heteroatom. |
The N-(4-phenoxyphenyl) group presents two aromatic rings that can be independently modified to explore a larger chemical space. Substituents can alter the molecule's conformation, polarity, and ability to form specific interactions like hydrogen bonds or halogen bonds.
Substitution on the Proximal Phenyl Ring: Adding substituents to the phenyl ring directly attached to the amide nitrogen can influence the torsional angle between this ring and the amide plane, potentially affecting binding affinity. Substituents at the ortho-, meta-, and para-positions relative to the amide linkage would be explored.
Substitution on the Distal Phenyl Ring: Modifying the terminal phenyl ring can probe interactions with more remote regions of a potential binding site. A wide range of substituents, from simple halogens to larger functional groups, can be introduced to systematically map out electronic and steric preferences. The synthesis of these analogues can be facilitated by using variously substituted phenols or anilines in the precursor synthesis (e.g., in an Ullmann or Buchwald-Hartwig coupling) to generate a library of substituted 4-phenoxyanilines.
| Modification Site | Position | Example Substituent | Rationale |
|---|---|---|---|
| Proximal Phenyl Ring | ortho- to amide | -F, -CH₃ | Induce conformational restriction and probe local steric effects. |
| meta- to amide | -Cl, -OCH₃, -CN | Alter electronic properties and explore new interaction vectors. | |
| para- to ether | -F, -Cl, -Br | Evaluate impact of halogen bonding and lipophilicity. | |
| Distal Phenyl Ring | ortho- to ether | -F, -CH₃ | Probe steric interactions in a distal pocket. |
| meta- to ether | -CF₃, -SO₂NH₂ | Introduce strong electronic effects and potential H-bond donors/acceptors. | |
| para- to ether | -F, -Cl, -CN, -OCH₃ | Systematically vary electronics and polarity at the molecule's terminus. |
Design of Linker Modifications in this compound
The amide bond in this compound serves as a crucial linker, connecting the 5-methylfuran-2-carboxamide (B1312070) core to the 4-phenoxyphenyl moiety. The design of modifications to this linker is a key strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. Research into related furan-2-carboxamide and benzofuran-2-carboxamide (B1298429) systems provides a foundational understanding of how alterations to this linker can impact biological activity.
The primary approach to linker modification involves a diversity-oriented synthesis strategy. This allows for the exploration of a wide range of structural variations to identify derivatives with improved potency, selectivity, or metabolic stability. The amide linker itself presents several points for modification, including the nitrogen atom and the adjacent carbonyl group.
One area of investigation is the impact of N-alkylation or N-arylation. While the parent compound has a hydrogen on the amide nitrogen, introducing small alkyl groups could influence the molecule's conformation and hydrogen bonding capabilities. Such changes can affect how the molecule interacts with its biological target.
Furthermore, the nature of the aromatic ring attached to the amide nitrogen is a critical determinant of activity. Structure-activity relationship (SAR) studies on analogous benzofuran (B130515) derivatives have shown that substitutions on the N-phenyl ring can significantly enhance biological effects. For instance, the introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can alter the electronic properties and steric profile of the molecule, leading to changes in target binding affinity. nih.gov While these studies are on a different core, the principles of modifying the N-aryl group are applicable to the furan-2-carboxamide scaffold.
Another design consideration is the replacement of the amide bond with bioisosteres. Bioisosteres are functional groups that possess similar physical and chemical properties to the original group, which can lead to similar biological activity. Replacing the amide linker could improve metabolic stability by preventing hydrolysis by amidases. Potential bioisosteres for the amide bond include esters, ketones, or various five-membered heterocyclic rings. A study on furan-2-carboxamides designed as bioisosteric replacements for a furanone ring highlighted the importance of the linker in determining antibiofilm activity. researchgate.netnih.gov This research demonstrated that modulating the linker and substituents of the central core is a valid strategy for designing more potent derivatives. researchgate.netnih.gov
The following table outlines potential linker modifications and the rationale behind them, based on findings from related compound series.
| Modification Type | Example of Modification | Rationale |
| N-Substitution | Replacement of N-H with N-CH₃ | Altering hydrogen bonding capacity and conformation. |
| Aryl Ring Substitution | Introduction of a substituent on the phenoxy ring | Modulating electronic properties and target interactions. nih.gov |
| Linker Homologation | Insertion of a methylene (B1212753) group (-(CH₂)n-) | Changing the distance and flexibility between the two aromatic systems. |
| Amide Bioisosteres | Replacement of -CONH- with -COO- (ester) | Improving metabolic stability and altering polarity. researchgate.netnih.gov |
Detailed research into the specific effects of these modifications on this compound is not extensively documented in publicly available literature. However, the principles derived from studies on structurally related furan and benzofuran carboxamides provide a strong framework for the rational design of novel derivatives with potentially enhanced biological profiles. The synthesis of such derivatives would likely follow standard amidation procedures, reacting 5-methyl-2-furoyl chloride with a appropriately modified 4-phenoxyaniline derivative. researchgate.net
Molecular Interactions and Mechanistic Insights
Investigation of Biological Target Engagement
The initial step in characterizing a novel compound is to identify its molecular targets. This process can be approached through various computational and experimental methods.
Identification of Potential Protein Targets through Ligand-Based and Structure-Based Approaches
Ligand-based approaches would involve comparing the structure of 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide to other compounds with known biological targets to infer potential interactions. Structure-based methods, such as molecular docking, would computationally screen the compound against a library of protein structures to predict binding possibilities. However, a comprehensive search of scientific literature and databases reveals no published studies that have applied these methods to this compound.
Characterization of Binding Affinity and Selectivity in Research Models
Once potential targets are identified, the next step is to experimentally validate these interactions and quantify the binding affinity and selectivity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays are commonly employed. There is currently no publicly available data from such studies for this compound.
Enzyme Inhibition Kinetics and Mechanism of Action (where applicable to research focus)
If the identified target is an enzyme, further studies are necessary to determine the kinetics and mechanism of inhibition. These studies would clarify whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. At present, there are no reports of this compound being investigated as an enzyme inhibitor.
Cellular and Subcellular Distribution Studies in Preclinical Models
Understanding how a compound behaves within a cellular environment is crucial for interpreting its biological effects.
Assessment of Intracellular Accumulation
Studies to measure the uptake and accumulation of the compound within cells are a key component of preclinical evaluation. Techniques like mass spectrometry or fluorescence microscopy (if the compound is fluorescent or tagged) are used for this purpose. No such studies have been published for this compound.
Subcellular Localization within Research Cell Lines
Determining the specific subcellular compartments where the compound accumulates (e.g., nucleus, mitochondria, cytoplasm) can provide valuable clues about its mechanism of action. This is often achieved through cell fractionation followed by analytical techniques or through high-resolution microscopy. As with other aspects of its biological activity, there is no available research detailing the subcellular localization of this compound.
Structure Activity Relationship Sar Studies of 5 Methyl N 4 Phenoxyphenyl Furan 2 Carboxamide Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of furan-2-carboxamide derivatives is intrinsically linked to the spatial arrangement and electronic properties of its core components: the furan (B31954) ring, the carboxamide linker, and the N-aryl substituent.
The furan ring itself is a critical pharmacophore. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for π-π stacking interactions with biological targets. The substitution pattern on the furan ring is a key determinant of activity. In the case of the parent compound, the methyl group at the 5-position is likely to influence the electronic properties and steric profile of the furan ring, which can in turn affect binding affinity and selectivity.
The carboxamide linker (-CONH-) is a vital structural element that provides rigidity and establishes a specific spatial orientation between the furan and the N-aryl moieties. The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental for forming key interactions with amino acid residues within a biological target's binding site. The planarity of the amide bond restricts conformational freedom, which can be advantageous for locking the molecule into a bioactive conformation.
The N-(4-phenoxyphenyl) group is a large, lipophilic substituent that significantly influences the compound's pharmacokinetic and pharmacodynamic properties. The phenoxy group introduces an additional aromatic ring and an ether linkage, providing further opportunities for hydrophobic and π-π stacking interactions. The substitution pattern on this terminal phenyl ring is a common site for modification in SAR studies to fine-tune activity and selectivity.
Impact of Substituent Variations on Target Binding and Functional Modulation
Systematic modifications of the 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide structure would be expected to yield significant insights into its SAR. Drawing parallels from studies on related 5-aryl-furan-2-carboxamide derivatives, the following trends can be anticipated.
Substitutions on the Furan Ring: Modifications at the 5-position of the furan ring have been shown to be critical. For instance, in a series of 5-aryl-furan-2-carboxamides acting as urotensin-II receptor antagonists, the nature of the aryl group at C-5 dramatically influenced potency. While the parent compound has a methyl group, replacing it with various aryl groups led to a range of activities. For example, a 3,4-difluorophenyl group at this position resulted in a highly potent antagonist. This suggests that both electronic and steric factors at the 5-position are crucial for target engagement.
Modifications of the N-Aryl Moiety: The N-aryl group is a key area for SAR exploration. In various classes of furan-2-carboxamides, substitutions on this phenyl ring have been shown to modulate activity. Electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), can alter the electronic distribution of the entire molecule, affecting its binding properties. For instance, in a study of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides with antibacterial activity, the nature and position of substituents on the N-aryl ring influenced the antibacterial spectrum and potency.
The following table summarizes the potential impact of substituent variations based on general findings for furan-2-carboxamide derivatives:
| Position of Variation | Type of Substituent | Potential Impact on Biological Activity |
| Furan Ring (Position 5) | Small alkyl groups (e.g., methyl) | May provide a balance of lipophilicity and steric bulk. |
| Aryl groups | Can significantly enhance potency through additional binding interactions. | |
| Halogens | Can modulate electronic properties and metabolic stability. | |
| N-Aryl Ring (Phenoxyphenyl) | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity by increasing electron density. |
| Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Can influence binding affinity and pharmacokinetic properties. | |
| Positional Isomers (ortho, meta, para) | Can alter the overall conformation and interaction with the target. |
Conformational Analysis and its Correlation with Biological Performance
The three-dimensional conformation of this compound is a critical factor governing its interaction with a biological target. The relative orientation of the furan ring and the N-phenoxyphenyl group, dictated by the torsion angles around the amide bond, is of particular importance.
Studies on simpler N-methyl-furan-2-carboxamides have revealed that these molecules can exist in different conformations, and the preferred conformation can be influenced by the solvent and the presence of intramolecular hydrogen bonds. For the more complex this compound, computational modeling and experimental techniques like NMR spectroscopy would be necessary to determine the preferred solution-state conformation.
The correlation between a specific conformation and biological activity is a cornerstone of drug design. It is often the case that only one of several possible low-energy conformations is the "bioactive conformation" that fits optimally into the target's binding site. Conformational analysis can help in designing more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.
For example, the planarity of the furan and phenyl rings connected by the carboxamide linker can be influenced by substituents. Bulky groups in the ortho positions of the phenyl ring could force a non-planar arrangement, which may either enhance or diminish biological activity depending on the target's requirements.
Development of SAR Models for Predictive Research
To systematically explore the SAR of this compound derivatives and to guide the design of new, more potent analogs, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.
These models are built using a training set of compounds for which the biological activity has been experimentally determined. A variety of molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to derive a mathematical relationship between the descriptors and the biological activity.
For furan derivatives, QSAR models have been successfully developed for various applications, including predicting their efficacy as corrosion inhibitors. In the context of a specific biological target for this compound, a QSAR study would involve synthesizing and testing a library of derivatives with systematic variations.
The key steps in developing a predictive SAR model would include:
Data Set Generation: Synthesis and biological evaluation of a diverse set of derivatives of this compound.
Descriptor Calculation: Computation of a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods to build a QSAR model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.
Preclinical Biological Activity Evaluation in Research Models
In Vitro Efficacy Studies in Relevant Biological Assays
Comprehensive searches of scientific databases and literature have not yielded specific in vitro efficacy studies for 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide. While research exists on other derivatives of furan-2-carboxamide, which have been investigated for activities such as antibiofilm and anticancer properties, data directly pertaining to this specific molecule is not available in the reviewed sources. nih.govresearchgate.netnih.govmdpi.com
No publicly available data from cell-based assays investigating the functional modulation of cellular pathways or systems by this compound could be identified.
There is no information in the public domain detailing biochemical assays conducted to determine the specific molecular targets or to quantify the target activity of this compound.
Information regarding phenotypic screening of this compound in disease-relevant cell lines is not available in the reviewed scientific literature.
In Vivo Proof-of-Concept Studies in Mechanistic Animal Models
No records of in vivo proof-of-concept studies for this compound were found in the public scientific literature. Research on related compounds, such as certain nitrofuran derivatives, has shown in vivo efficacy in models of tuberculosis; however, these findings cannot be directly extrapolated to the subject compound. nih.gov
As no in vivo studies have been published, there is no information regarding the selection and justification of specific animal models for evaluating the efficacy of this compound.
In the absence of in vivo research, there is no data available on the evaluation of pharmacodynamic markers to assess the biological effect of this compound in a living organism.
Assessment of Efficacy in Disease Progression Models
Currently, there is a notable absence of publicly available scientific literature, preclinical studies, or published data detailing the assessment of efficacy for the specific chemical compound This compound in disease progression models. Extensive searches of chemical and biological research databases have not yielded any specific investigations into the therapeutic or biological effects of this particular molecule in either in vitro or in vivo models of disease.
While research exists for structurally related furan-2-carboxamide derivatives, which have been explored for potential therapeutic applications, this information is not directly applicable to This compound . The principles of structure-activity relationships in pharmacology dictate that even minor modifications to a chemical structure can lead to significant changes in biological activity. Therefore, data from analogous compounds cannot be extrapolated to definitively characterize the efficacy profile of the subject compound.
Consequently, no detailed research findings or data tables on the efficacy of This compound in preclinical disease models can be provided at this time. The scientific community has not yet published any studies that would form the basis for such an evaluation.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For furan-2-carboxamide derivatives, these studies have been instrumental in identifying potential biological targets and elucidating key binding interactions.
Research on a diverse set of furan-2-carboxamides has revealed their potential to inhibit the LasR protein of Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. researchgate.netnih.govnih.gov Docking studies have shown that these compounds can fit within the ligand-binding domain of LasR, sharing a similar binding mode to native ligands. researchgate.netnih.govnih.gov The interactions are primarily governed by hydrogen bonds and hydrophobic contacts. For instance, the carboxamide moiety frequently forms hydrogen bonds with key residues such as Trp60 and Ser129, while the furan (B31954) ring and its substituents engage in hydrophobic interactions with residues like Leu36, Tyr56, and Ile53.
Similarly, docking studies on other furan-based compounds have demonstrated their inhibitory potential against a range of enzymes. For example, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have shown high binding affinities towards human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), with binding energies significantly lower than the standard inhibitor, kojic acid. nih.gov In another study, furan derivatives were investigated as potential inhibitors of the 20S proteasome, where docking simulations helped to understand the noncovalent binding mode within the active site. nih.gov
While specific data for 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide is not available, based on the behavior of its analogs, it can be hypothesized that the furan core and the carboxamide linker would be crucial for establishing interactions within a protein's active site. The 4-phenoxyphenyl group would likely occupy a hydrophobic pocket, potentially forming pi-pi stacking interactions. The 5-methyl group could contribute to van der Waals interactions, further stabilizing the complex.
Table 1: Representative Ligand-Protein Interactions of Furan-2-Carboxamide Analogs from Molecular Docking Studies
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |
| Furan-2-carboxamides | LasR (P. aeruginosa) | Trp60, Tyr56, Ser129 | Hydrogen bond, Hydrophobic |
| Furan-1,3,4-oxadiazole N-phenylacetamides | hTYR, hTYRP1 | Not specified | High binding affinity |
| Furan-based peptides | 20S Proteasome | Thr1 (proximal) | Noncovalent |
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic picture of binding stability than static docking poses.
For furan-1,3,4-oxadiazole derivatives targeting hTYR and hTYRP1, MD simulations spanning 100 nanoseconds confirmed the stability of the ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicated that the ligands remained stably bound within the active sites throughout the simulation period. nih.govnih.gov Similarly, MD simulations were employed to validate the binding mode of furan-based peptidic inhibitors of the 20S proteasome, confirming that the distance between the furyl ketone motif and the catalytic threonine residue was too great for covalent bond formation, thus supporting a noncovalent interaction model. nih.gov
In studies of diketopyrrolopyrroles flanked by furan rings, MD simulations were used to investigate the conformational states and self-assembly properties of these molecules on a graphite (B72142) surface, which is relevant for applications in organic electronics. youtube.com These simulations revealed the importance of conformational states on the properties of the molecular layers. youtube.com
Applying these principles to this compound, MD simulations would be crucial to assess the stability of its docked pose within a target active site. Such simulations could reveal subtle conformational changes in both the ligand and the protein upon binding, and the role of water molecules in mediating interactions. The flexibility of the phenoxyphenyl group and the rotational freedom around the amide bond would be of particular interest in determining the most stable binding conformation.
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are employed to understand the electronic properties of molecules, such as orbital energies, charge distribution, and reactivity. These calculations provide a fundamental understanding of a molecule's behavior and its potential for interaction.
Density Functional Theory (DFT) has been used to investigate the anti-corrosion potentials of furan-based carbohydrazide (B1668358) derivatives. researchgate.net These calculations determined properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, and the number of transferred electrons. researchgate.net The results indicated the ability of these compounds to donate electrons to a metal surface, a key aspect of their corrosion inhibition mechanism. researchgate.net
In another study, QM calculations were used to explore the antioxidant properties of 2-substituted furan derivatives. The O–H bond dissociation energy (BDE) of a p-hydroxy substituted furan compound was found to be comparable to that of vitamin E, providing a theoretical basis for its antioxidant activity. researchgate.net Furthermore, theoretical calculations have been used to understand the effect of heteroatom substitution on the crystal packing of furan and thiophene (B33073) carboxamide compounds, revealing the role of π-based interactions. rsc.org
For this compound, QM calculations could be used to determine its molecular electrostatic potential (MESP) surface, identifying regions of positive and negative potential that are prone to electrostatic interactions. The HOMO-LUMO gap would provide an indication of its chemical reactivity and kinetic stability. Such calculations would also be valuable in parameterizing the molecule for more accurate MD simulations.
Table 2: Key Parameters from Quantum Mechanical Calculations of Furan Derivatives
| Compound Class | Calculation Method | Key Parameters Calculated | Application |
| Furan-based carbohydrazides | DFT/B3LYP/6-31G(d) | HOMO, LUMO, Energy gap | Corrosion inhibition |
| 2-substituted furans | Not specified | Bond Dissociation Energy (BDE) | Antioxidant activity |
| Furan/Thiophene carboxamides | Not specified | Not specified | Crystal packing analysis |
In Silico Prediction of ADMET Properties (Excluding Human Clinical Relevance)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
Studies on furan-1,3,4-oxadiazole tethered N-phenylacetamide structural hybrids have shown that these compounds exhibit good ADMET and drug-likeness properties, suggesting their suitability as potential drug candidates. nih.gov Similarly, for a series of thiazole (B1198619) Schiff base derivatives containing a furan ring, in silico ADMET prediction studies validated their potential for oral bioavailability. nih.gov
Various computational tools and web servers, such as SwissADME and pkCSM, are commonly used to predict a range of physicochemical and pharmacokinetic properties. These predictions are based on the molecular structure and include parameters like lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes.
For this compound, a preliminary in silico ADMET assessment would be highly informative. Based on its structure, it is likely to have a relatively high LogP value, suggesting good membrane permeability but potentially poor aqueous solubility. Predictions of its metabolic fate would focus on potential sites of oxidation on the aromatic rings and the methyl group, as well as hydrolysis of the amide bond.
Table 3: Commonly Predicted In Silico ADMET Parameters for Furan Derivatives
| Property | Predicted Parameter | Significance |
| Absorption | Gastrointestinal (GI) absorption | Likelihood of absorption after oral administration |
| Distribution | Blood-Brain Barrier (BBB) penetration | Potential to act on central nervous system targets |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Potential for drug-drug interactions |
| Excretion | Total clearance | Rate at which the compound is removed from the body |
| Toxicity | AMES toxicity, Hepatotoxicity | Early flags for potential toxicity |
De Novo Design Approaches Based on Scaffold Structure
De novo design involves the computational generation of novel molecular structures with desired properties, often starting from a known scaffold or by assembling fragments within a target's binding site. The furan-2-carboxamide scaffold is an attractive starting point for such design strategies due to its synthetic accessibility and proven ability to engage in key interactions with biological targets.
The discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease was achieved through a combination of library screening and subsequent structure-based drug design. nih.gov This approach highlights how a hit compound containing a furan moiety can be optimized through iterative design, synthesis, and testing to yield more potent inhibitors.
A de novo design approach based on the this compound scaffold could involve several strategies. One approach would be to use the existing structure as a template and explore modifications to the 5-methyl and 4-phenoxyphenyl substituents to enhance binding affinity or improve ADMET properties. Another strategy would be to use the furan-2-carboxamide core as a central fragment and computationally "grow" different substituents within the active site of a chosen target protein. This would allow for the exploration of a much wider chemical space and the potential discovery of novel, potent, and selective ligands.
Metabolism and Pharmacokinetic Studies in Preclinical Species Mechanistic Focus
Cytochrome P450 (CYP) Inhibition and Induction Profiles in In Vitro Systems
The potential for 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide to inhibit or induce CYP enzymes is a critical aspect of its preclinical evaluation, as this can predict potential drug-drug interactions.
CYP Inhibition: Furan-containing compounds, particularly furanocoumarins found in grapefruit juice, are known inhibitors of CYP3A4, a major drug-metabolizing enzyme. The furan (B31954) moiety in this compound could potentially confer inhibitory activity against certain CYP isoforms. In vitro studies using human liver microsomes and specific CYP isoforms would be necessary to determine the inhibitory potential (IC50 values) against key enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
CYP Induction: Some xenobiotics can induce the expression of CYP enzymes, leading to an increased rate of metabolism for themselves and co-administered drugs. An in vitro induction study, typically using cultured hepatocytes from preclinical species (e.g., rat, dog) and humans, would be required to assess whether this compound is an inducer of key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4.
Without experimental data, it is difficult to predict the precise inhibition and induction profile. However, the presence of aromatic rings and a furan group suggests that interactions with the active sites of CYP enzymes are plausible.
Table 2: Hypothetical In Vitro CYP Interaction Profile
| CYP Isoform | Predicted Inhibition Potential | Predicted Induction Potential |
|---|---|---|
| CYP1A2 | To be determined | To be determined |
| CYP2C9 | To be determined | To be determined |
| CYP2C19 | To be determined | To be determined |
| CYP2D6 | To be determined | To be determined |
Plasma Protein Binding Studies in Preclinical Models
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized and cleared.
Compounds with a high degree of lipophilicity tend to exhibit high plasma protein binding. The phenoxyphenyl group in this compound is lipophilic, suggesting that the compound is likely to have a moderate to high affinity for plasma proteins. For example, the NSAID nimesulide, which contains a phenoxyphenyl group, has a plasma protein binding of over 97.5%. wikipedia.org
Plasma protein binding is typically determined in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from preclinical species (e.g., mouse, rat, dog, monkey) and humans. The results are expressed as the percentage of the drug that is bound to proteins.
Table 3: Anticipated Plasma Protein Binding in Preclinical Species
| Species | Predicted Percentage Bound |
|---|---|
| Mouse | High (>90%) |
| Rat | High (>90%) |
| Dog | High (>90%) |
| Monkey | High (>90%) |
Excretion Pathways in Research Animals
Following metabolism, the resulting more polar metabolites of this compound are eliminated from the body through various excretion routes, primarily via the kidneys (urine) and the liver (bile and feces).
The route of excretion is largely dependent on the physicochemical properties of the metabolites, particularly their molecular weight and polarity. Low molecular weight, polar metabolites are typically excreted in the urine. Larger, less polar metabolites, particularly glucuronide conjugates, are often excreted in the bile and subsequently eliminated in the feces. For many xenobiotics, both renal and fecal excretion pathways are significant. merckvetmanual.com The majority of the dose of CP-945,598, for example, is excreted in the feces. nih.gov
To definitively determine the excretion pathways, a mass balance study would be conducted in a preclinical species, typically the rat. This involves administering a radiolabeled version of the compound and collecting urine, feces, and expired air over a period of time to quantify the amount of radioactivity eliminated through each route.
Table 4: Predicted Excretion Pathways in Preclinical Species
| Excretion Route | Predicted Contribution to Elimination | Likely Excreted Forms |
|---|---|---|
| Renal (Urine) | Moderate | Polar metabolites, potential for small amounts of parent drug |
Analytical and Characterization Methodologies for Research Purity and Identity
Spectroscopic Characterization (NMR, MS, IR, UV-Vis) for Structural Elucidation of Synthesized Compounds
Spectroscopic methods are indispensable for the elucidation of the molecular architecture of newly synthesized compounds like 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the furan (B31954) ring, the phenoxy group, the phenyl ring, and the methyl group. The chemical shifts (δ) of the furan protons would provide information about their electronic environment. The protons on the two phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum. The methyl group protons would present as a singlet, and the amide proton would also give a characteristic signal.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methyl carbon would all appear in their characteristic regions, confirming the presence of these functional groups. For instance, in a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the identity of the compound was confirmed by ¹H-NMR and ¹³C-NMR. mdpi.com
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound, HRMS would be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the cleavage of the amide bond and fragmentation of the aromatic rings. The analysis of related furan derivatives has been successfully carried out using HRMS. mdpi.commdpi.com
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (around 1650-1680 cm⁻¹), C-O-C stretching of the furan and ether linkages, and C-H stretching of the aromatic rings and the methyl group. The IR spectra of furan derivatives show characteristic bands that can be used for structural confirmation.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the furan and phenyl rings.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for furan, phenyl, phenoxy, methyl, and amide protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for all unique carbon atoms, including the amide carbonyl, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact molecular weight; fragmentation pattern revealing structural components. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), C-O-C, and aromatic C-H functional groups. |
| UV-Visible Spectroscopy | Absorption maxima indicative of the conjugated aromatic system. |
Chromatographic Techniques (HPLC, GC) for Purity Assessment
Chromatographic methods are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase (like C8 or C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A simple HPLC method coupled with diode array detection has been developed for the simultaneous determination of furan derivatives.
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be possible, potentially after derivatization to increase its volatility. A GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A study on the analysis of furan and its derivatives in food matrices utilized gas chromatography–tandem mass spectrometry (GC-MS/MS) for detection. mdpi.comnih.gov
| Chromatographic Technique | Typical Conditions for Analysis of Furan Derivatives | Purpose |
| HPLC | Column: Reversed-phase (e.g., C8, C18). Mobile Phase: Acetonitrile/water gradient. Detector: UV-Vis or Diode Array. | To determine the percentage purity of the synthesized compound. |
| GC | Column: Capillary column (e.g., HP-5MS). Carrier Gas: Helium or Nitrogen. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). | To assess the purity and identify volatile impurities. |
Advanced Analytical Methods for Metabolite Identification
Understanding the metabolic fate of a compound is crucial in many research contexts. Advanced analytical techniques are employed to identify the products of biotransformation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
The combination of liquid chromatography with tandem mass spectrometry is a powerful tool for metabolite identification. Biological samples (such as urine, plasma, or liver microsome incubates) are first subjected to chromatographic separation to resolve the parent compound from its metabolites. The eluent is then introduced into a mass spectrometer. The initial mass analyzer (MS1) can be set to scan for potential metabolites or to select the precursor ion of an expected metabolite. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This provides a fragmentation spectrum that can be used to elucidate the structure of the metabolite.
For this compound, potential metabolic transformations could include:
Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.
N-dealkylation: Cleavage of the bond between the nitrogen and the phenoxyphenyl group.
Amide hydrolysis: Cleavage of the amide bond to form 5-methylfuran-2-carboxylic acid and 4-phenoxyaniline (B93406).
Oxidation of the methyl group: Conversion of the methyl group to a hydroxymethyl or carboxylic acid group.
Studies on the metabolism of other furan-containing compounds, such as furanyl fentanyl, have shown that amide hydrolysis and dihydrodiol formation are major biotransformation pathways. The identification of metabolites of furan derivatives often involves LC-MS/MS analysis. oup.com
| Analytical Technique | Application in Metabolite Identification | Expected Metabolites of this compound |
| LC-MS/MS | Separation and structural elucidation of metabolites in biological matrices. | Hydroxylated derivatives, N-dealkylated products, amide hydrolysis products, oxidized methyl group derivatives. |
Future Research Directions and Translational Perspectives
Unexplored Biological Targets for Furan-2-carboxamide Scaffolds
While research has identified several biological targets for furan-2-carboxamide derivatives, a vast landscape of potential molecular interactions remains to be explored. The structural versatility of this scaffold allows for modifications that could tune its activity towards novel and challenging biological targets. mdpi.com
Known targets for related furan-based compounds include the bacterial quorum-sensing receptor LasR in Pseudomonas aeruginosa, which is crucial for biofilm formation. researchgate.netnih.govnih.gov Other furan (B31954) derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), salicylate (B1505791) synthase MbtI in Mycobacterium tuberculosis, and enzymes involved in gluconeogenesis. nih.govnih.govunimi.itresearchgate.net In oncology, furan-containing molecules have been found to inhibit tubulin polymerization and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.commdpi.com
Building on this foundation, future research could investigate a range of unexplored targets. Given the success in targeting bacterial communication, exploring other quorum-sensing systems in different pathogenic bacteria or even inter-kingdom signaling pathways could yield new classes of anti-infective agents. The established anti-proliferative effects also suggest that other key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs) or proteins from the Bcl-2 family, could be viable targets.
| Target Class | Known Targets for Furan Scaffolds | Potential Unexplored Targets | Therapeutic Area |
|---|---|---|---|
| Anti-Infective | LasR (Quorum Sensing). researchgate.netnih.gov | Other bacterial quorum-sensing systems (e.g., AgrC), fungal virulence factors, viral proteases (e.g., HCV, HIV protease). | Infectious Diseases |
| Anticancer | β-tubulin, VEGFR-2. mdpi.commdpi.com | Cyclin-Dependent Kinases (CDKs), histone deacetylases (HDACs), Bcl-2 family proteins, tyrosine kinases. | Oncology |
| Metabolic | Enzymes in gluconeogenesis. nih.govresearchgate.net | Peroxisome proliferator-activated receptors (PPARs), Sirtuins, Farnesoid X receptor (FXR). | Metabolic Disorders |
| Cardiovascular | Urotensin-II receptor. mdpi.com | HMG-CoA reductase, PCSK9. | Cardiovascular Disease |
Development of Advanced In Vitro and In Vivo Research Models
Translating preclinical findings into clinical success is often hampered by the limitations of traditional research models. The use of advanced in vitro and in vivo models can provide more physiologically relevant data on the efficacy and mechanism of action of compounds like 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide.
Currently, research on similar compounds relies heavily on 2D cell cultures (e.g., cancer cell lines like HeLa, HepG2, MCF-7) and conventional animal models, such as rat models for hyperlipidemia. researchgate.netnih.govresearchgate.net While useful for initial screening, these models often fail to replicate the complex microenvironment of human tissues and diseases.
Future preclinical studies should incorporate more sophisticated models:
3D Cell Culture Models: Spheroids and organoids are multicellular structures that better mimic the in vivo cellular architecture and interactions. mdpi.com For anticancer research, tumor spheroids or patient-derived organoids can offer superior predictive value for drug response.
Organ-on-a-Chip (OOC): These microfluidic devices simulate the physiology of human organs, allowing for the study of drug effects on specific tissues like the liver or gut in a controlled environment. mdpi.com An integrated gut-liver chip, for instance, could be highly beneficial for studying the metabolism and potential toxicity of orally administered furan-2-carboxamides. mdpi.com
Patient-Derived Xenograft (PDTX) Models: In oncology, implanting tumor tissue from a patient directly into an immunodeficient mouse creates a model that retains the characteristics of the original human tumor. mdpi.com Evaluating this compound in PDTX models of various cancers could provide crucial insights into its potential clinical efficacy.
| Model Type | Description | Application for Furan-2-carboxamide Research | Advantage over Traditional Models |
|---|---|---|---|
| Spheroids/Organoids | 3D multicellular cultures that mimic organ structure and function. mdpi.com | Testing anticancer efficacy on patient-derived tumor organoids; modeling biofilm formation in a 3D matrix. | More accurately reflects cell-cell interactions and drug penetration challenges. |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate organ-level physiology. mdpi.com | Assessing metabolism and potential hepatotoxicity on a "liver-chip"; studying anti-inflammatory effects in a "gut-chip". | Provides insights into human-specific physiology and multi-organ interactions. mdpi.com |
| Patient-Derived Xenograft (PDTX) | Implantation of human tumor tissue into immunodeficient mice. mdpi.com | Evaluating anticancer activity in a model that preserves the heterogeneity of the original tumor. mdpi.com | Higher predictive value for clinical response compared to cell line-based xenografts. |
Integration with Multi-Omics Approaches in Preclinical Research
To fully understand the biological effects of this compound, an integrated multi-omics approach is essential. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the molecular landscape affected by the compound. techscience.comfrontiersin.org This systems-biology approach can help elucidate mechanisms of action, identify biomarkers for drug response, and uncover potential off-target effects. nih.govfrontiersin.org
For instance, transcriptomic analysis (RNA-seq) of cancer cells treated with the compound could reveal changes in gene expression that point to the specific pathways being modulated. Proteomics could then confirm these findings at the protein level, while metabolomics could identify alterations in cellular metabolism that result from the compound's activity. This integrated data can provide a more holistic understanding than any single omics layer alone. frontiersin.org
| Omics Approach | Key Information Provided | Application in Furan-2-carboxamide Research |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identifying signaling pathways modulated by the compound; understanding mechanisms of drug resistance. |
| Proteomics | Changes in protein expression and post-translational modifications. | Validating drug targets; discovering biomarkers of drug efficacy or toxicity. |
| Metabolomics | Alterations in the levels of small-molecule metabolites. | Assessing the impact on cellular metabolism; identifying metabolic vulnerabilities that can be exploited in combination therapies. |
| Genomics | Genetic variations that may influence drug response. | Identifying patient populations most likely to benefit from treatment (precision medicine). |
Conceptualization of Broader Therapeutic Applications (Preclinical Stage)
The diverse biological activities reported for the furan-2-carboxamide scaffold suggest that its therapeutic potential extends beyond the currently investigated areas. researchgate.netnih.govmdpi.com Preclinical conceptualization of broader applications is a critical step in maximizing the translational value of this chemical class.
Based on the known anti-inflammatory, antimicrobial, and cell-growth-inhibiting properties of related compounds, several novel preclinical applications can be proposed for this compound:
Neuroinflammation and Neurodegenerative Diseases: Chronic inflammation is a key component in the pathology of diseases like Alzheimer's and Parkinson's. The potential anti-inflammatory properties of furan derivatives could be explored in preclinical models of these conditions.
Combination Therapy in Oncology: Many anticancer agents face challenges with drug resistance. This compound could be tested in combination with standard chemotherapies or targeted agents to assess for synergistic effects and its ability to overcome resistance mechanisms.
Drug-Resistant Infections: The emergence of multidrug-resistant pathogens is a major global health threat. researchgate.netmdpi.com The antibiofilm and antimicrobial properties of furan-2-carboxamides make them attractive candidates for development as novel agents against resistant strains like ESBL-producing E. coli or MRSA. researchgate.netmdpi.com
Fibrotic Diseases: Pathological fibrosis is characterized by excessive tissue scarring and involves complex signaling pathways. The ability of furan derivatives to modulate cellular processes could be investigated in preclinical models of liver or pulmonary fibrosis.
These conceptual applications are grounded in the existing knowledge of the furan-2-carboxamide scaffold and represent logical next steps for preclinical investigation, potentially unlocking new therapeutic avenues for this promising class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-methyl-N-(4-phenoxyphenyl)furan-2-carboxamide?
- Methodology : A two-step synthesis is commonly employed:
Step 1 : React 5-methylfuran-2-carbonyl chloride with 4-phenoxyaniline in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (50–80°C) for 24–48 hours. Use a base (e.g., triethylamine) to neutralize HCl byproducts .
Step 2 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Key Data : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Yield typically ranges from 60–75% .
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Protocol :
- FT-IR : Look for characteristic peaks:
- C=O (amide I band) at ~1650–1680 cm⁻¹.
- N-H stretching (amide II) at ~3200–3300 cm⁻¹.
- Aromatic C-H (furan/phenoxy) at ~3050–3100 cm⁻¹ .
- NMR :
- ¹H-NMR : Phenoxy protons (δ 6.8–7.4 ppm, multiplet), furan protons (δ 6.2–6.5 ppm), methyl group (δ 2.3–2.5 ppm, singlet).
- ¹³C-NMR : Carbonyl (C=O) at ~160–165 ppm, furan carbons at ~110–150 ppm .
Advanced Research Questions
Q. What computational approaches predict the electronic and vibrational properties of this compound?
- Methods :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5–5.0 eV), dipole moments, and electrostatic potential surfaces.
- Vibrational Analysis : Compare experimental FT-IR/Raman spectra with scaled DFT frequencies (scaling factor ~0.961). Discrepancies >10 cm⁻¹ suggest conformational flexibility .
Q. How do structural modifications influence bioactivity in related furan-2-carboxamide derivatives?
- SAR Insights :
- Substitution on Phenoxy Ring : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to enzymes like VEGFR-2 (IC₅₀ reduction by 30–50% compared to unsubstituted analogs) .
- Furan Methyl Group : Stabilizes hydrophobic interactions in enzyme pockets (e.g., COX-2 inhibition) .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Data Reconciliation :
- Solubility : Use standardized solvents (e.g., DMSO for in vitro assays vs. PBS for pharmacokinetics). Note discrepancies due to pH (e.g., protonation of amide NH at pH < 5) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often arise from hydrolysis of the amide bond .
Q. How can catalytic systems enhance the synthesis efficiency of this compound?
- Catalytic Innovations :
- Ru(II) Complexes : Employ N-(pyrimidinylcarbamothioyl)furan-2-carboxamide ligands to catalyze tandem reactions (e.g., aerobic azine synthesis), reducing reaction time by 50% .
- Microwave Assistance : Achieve 90% yield in 2 hours vs. 24 hours under conventional heating (solvent: cyclohexanone, 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
